![molecular formula C18H25NO3S2 B2359177 Ethyl-2-(2-(Cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat CAS No. 403843-93-6](/img/structure/B2359177.png)
Ethyl-2-(2-(Cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H25NO3S2 and its molecular weight is 367.52. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsmittel
Thiophenderivate wurden ausgiebig auf ihre Antikrebseigenschaften untersucht. Die betreffende Verbindung könnte potenziell zu Analoga synthetisiert werden, die auf Kinaseenzyme abzielen, die für die Regulation des Zellwachstums und der Zellproliferation von entscheidender Bedeutung sind. Diese Analoga können in Krebszellen apoptotischen und autophagischen Zelltod induzieren, was sie zu vielversprechenden Kandidaten für die Krebstherapie macht .
Organische Elektronik: Halbleiter
Der Thiophenring ist ein grundlegender Bestandteil bei der Entwicklung organischer Halbleiter. Seine Derivate können zur Herstellung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet werden. Die einzigartige Struktur der Verbindung kann zu verbesserten Ladungstransporteigenschaften in diesen Geräten beitragen .
Materialwissenschaften: Korrosionsinhibitoren
In der industriellen Chemie dienen Thiophenderivate als Korrosionsinhibitoren. Das schwefelhaltige Ringsystem kann schützende Schichten auf Metalloberflächen bilden und so Oxidation und Abbau verhindern. Die Verbindung könnte auf ihre Wirksamkeit beim Schutz verschiedener Metalle und Legierungen untersucht werden .
Pharmazeutische Anwendungen: Entzündungshemmende Medikamente
Thiophen-basierte Moleküle zeigen signifikante entzündungshemmende Eigenschaften. Derivate der Verbindung könnten zu nichtsteroidalen Antirheumatika (NSAR) entwickelt werden, die eine Alternative zu bestehenden Medikamenten mit möglicherweise weniger Nebenwirkungen bieten .
Antimikrobielle Aktivität
Das strukturelle Grundgerüst von Thiophen ist bekannt für seine antimikrobiellen Eigenschaften. Diese Verbindung könnte modifiziert werden, um ihre Wirksamkeit gegen ein breites Spektrum von Bakterien und Pilzen zu verbessern, was zur Entwicklung neuer Antibiotika beitragen würde .
Neuropharmakologie: Anästhetika
Thiophenderivate wie Articain werden als Lokalanästhetika verwendet. Die Verbindung könnte auf ihr Potenzial als Spannungsgesteuerter Natriumkanalblocker untersucht werden, der für die Entwicklung neuer Anästhetika unerlässlich ist .
Anti-atherosklerotische Eigenschaften
Atherosklerose ist eine Erkrankung, die durch eine Verhärtung der Arterien aufgrund von Plaquebildung gekennzeichnet ist. Thiophenderivate wurden für ihre anti-atherosklerotischen Eigenschaften bekannt. Die Erforschung der Verbindung könnte zu neuen Behandlungen führen, die das Fortschreiten dieser Krankheit verhindern oder umkehren .
Eigenschaften
IUPAC Name |
ethyl 2-[(2-cyclohexylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S2/c1-2-22-18(21)16-13-9-6-10-14(13)24-17(16)19-15(20)11-23-12-7-4-3-5-8-12/h12H,2-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDYYZLHBHSSRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
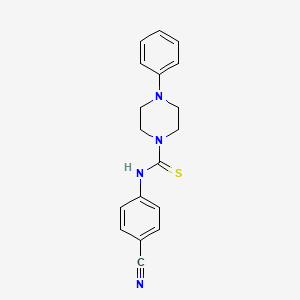
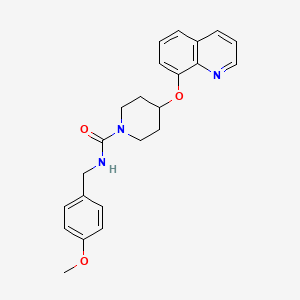
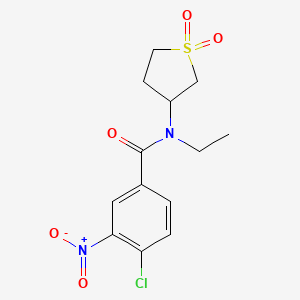
![2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine](/img/structure/B2359097.png)
![6-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2359098.png)
![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)

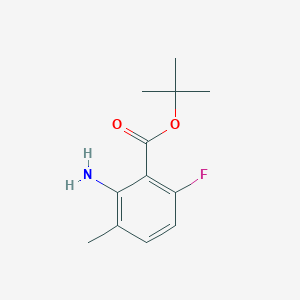
![Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B2359103.png)
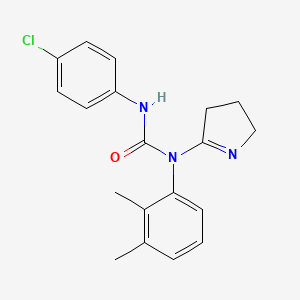
![N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2359109.png)



